molecular formula C15H15Br B13602986 4-(3-Bromopropyl)-1,1'-biphenyl

4-(3-Bromopropyl)-1,1'-biphenyl

Cat. No.: B13602986
M. Wt: 275.18 g/mol
InChI Key: XVVHQWMABZYUAC-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1,1’-biphenyl typically involves the bromination of 4-propyl-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production methods for 4-(3-Bromopropyl)-1,1’-biphenyl are similar to laboratory synthesis but are scaled up. The process involves the same bromination reaction but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.

Scientific Research Applications

4-(3-Bromopropyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,1’-biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The biphenyl core can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)-1,1’-biphenyl
  • 4-(3-Iodopropyl)-1,1’-biphenyl
  • 4-(3-Fluoropropyl)-1,1’-biphenyl

Uniqueness

4-(3-Bromopropyl)-1,1’-biphenyl is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-(3-bromopropyl)-4-phenylbenzene

InChI

InChI=1S/C15H15Br/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2

InChI Key

XVVHQWMABZYUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCBr

Origin of Product

United States

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